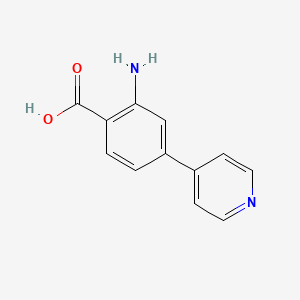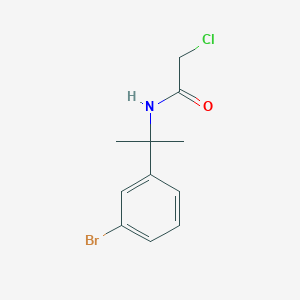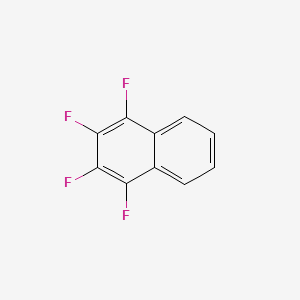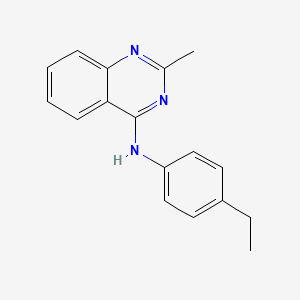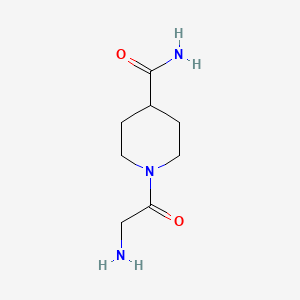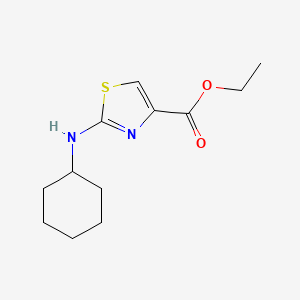
ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-1,3-thiazole-4-carboxylate with cyclohexylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the cyclohexylamino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Carboxylic acids.
科学的研究の応用
Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclohexylamino group can enhance the binding affinity of the compound to its target.
類似化合物との比較
Similar Compounds
- Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
- Ethyl 2-(phenylamino)-1,3-thiazole-4-carboxylate
- Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric
特性
分子式 |
C12H18N2O2S |
|---|---|
分子量 |
254.35 g/mol |
IUPAC名 |
ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14) |
InChIキー |
PFTQMQXQMMGXHK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)NC2CCCCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B8722727.png)
![6-(2-Cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8722736.png)
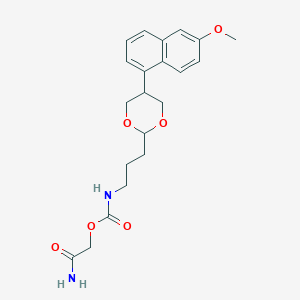
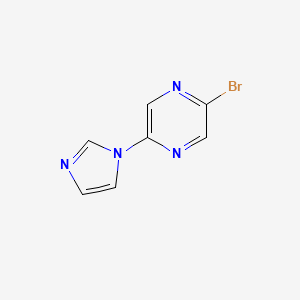

![9-Benzo[b]thiophen-2-yl-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8722773.png)
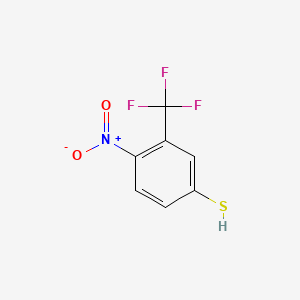
![11H,12H-[1]benzopyrano[2,3-b][1]benzopyran-11,12-dione](/img/structure/B8722780.png)
